Cas no 51788-82-0 (2-(2-chloro-4-fluorophenyl)propan-2-ol)

2-(2-Chloro-4-fluorophenyl)propan-2-ol is a fluorinated aromatic alcohol with a chloro substituent, offering versatile utility in synthetic organic chemistry. Its structure, featuring both halogen and hydroxyl functional groups, makes it a valuable intermediate for pharmaceuticals, agrochemicals, and specialty materials. The presence of electron-withdrawing substituents enhances reactivity in nucleophilic substitution and coupling reactions, enabling precise modifications. The compound's stability under standard conditions ensures consistent performance in multi-step syntheses. Its well-defined stereochemistry and purity (>95% typical) facilitate controlled derivatization, supporting applications in chiral synthesis and drug development. Suitable for laboratory-scale and industrial processes, it is supplied with detailed analytical documentation to ensure reproducibility.
2-(2-chloro-4-fluorophenyl)propan-2-ol structure
51788-82-0 structure
Product Name:2-(2-chloro-4-fluorophenyl)propan-2-ol
CAS No:51788-82-0
MF:C9H10ClFO
MW:188.626505374908
CID:6527319
PubChem ID:23233809
Update Time:2025-06-07

2-(2-chloro-4-fluorophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chloro-4-fluorophenyl)propan-2-ol
    • SCHEMBL17186783
    • DTXSID501255112
    • 2-Chloro-4-fluoro-alpha,alpha-dimethylbenzenemethanol
    • 51788-82-0
    • EN300-1985165
    • Inchi: 1S/C9H10ClFO/c1-9(2,12)7-4-3-6(11)5-8(7)10/h3-5,12H,1-2H3
    • InChI Key: SUZZJQVBUZDTML-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(C)(C)O)F

Computed Properties

  • Exact Mass: 188.0404208g/mol
  • Monoisotopic Mass: 188.0404208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 20.2Ų

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Additional information on 2-(2-chloro-4-fluorophenyl)propan-2-ol

Introduction to 2-(2-chloro-4-fluorophenyl)propan-2-ol (CAS No. 51788-82-0)

2-(2-chloro-4-fluorophenyl)propan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 51788-82-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a chloro and fluorine substituent on a phenyl ring coupled with a propan-2-ol side chain, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry.

The structural motif of 2-(2-chloro-4-fluorophenyl)propan-2-ol makes it a valuable scaffold for the development of novel bioactive molecules. The presence of both electronegative atoms, chlorine and fluorine, introduces unique electronic and steric effects that can modulate the compound's interactions with biological targets. Specifically, the chloro group at the ortho position relative to the fluorine atom can enhance lipophilicity while influencing metabolic stability, whereas the secondary hydroxyl group in the propan-2-ol moiety provides a site for further functionalization.

In recent years, there has been growing interest in leveraging such structural features for drug discovery. The combination of a halogenated aromatic ring with an aliphatic alcohol has been explored in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. For instance, related compounds have shown promise as kinase inhibitors by capitalizing on the ability of halogen atoms to engage in π-stacking interactions and hydrogen bonding with protein residues.

One of the most compelling aspects of 2-(2-chloro-4-fluorophenyl)propan-2-ol is its synthetic accessibility. The compound can be readily prepared through established organic transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, which are well-documented in synthetic literature. This accessibility allows researchers to modify its structure systematically, enabling the exploration of structure-activity relationships (SARs) and optimization of pharmacokinetic profiles.

The pharmaceutical industry has long recognized the utility of halogenated aromatic compounds due to their enhanced binding affinity and metabolic resistance. The fluorine atom, in particular, is renowned for its ability to improve oral bioavailability by reducing metabolic clearance. Similarly, the chloro group can serve as a handle for further derivatization via nucleophilic substitution or as part of a pharmacophore that interacts with specific biological targets. These features make 2-(2-chloro-4-fluorophenyl)propan-2-ol a promising candidate for further investigation.

Recent advances in computational chemistry have further enhanced our understanding of how molecules like 2-(2-chloro-4-fluorophenyl)propan-2-ol interact with biological systems. Molecular docking studies have revealed that this compound can bind to various enzymes and receptors with high specificity, suggesting multiple potential therapeutic applications. For example, preliminary simulations indicate that it may inhibit certain cytochrome P450 enzymes involved in drug metabolism, thereby prolonging the half-life of co-administered drugs.

The role of stereochemistry in determining biological activity cannot be overstated. The secondary alcohol in the propan-2-ol moiety provides an opportunity to explore enantiomeric relationships, which can significantly impact efficacy and side effects. Studies have shown that subtle changes in stereochemistry can alter binding affinity by several orders of magnitude, underscoring the importance of careful structural optimization.

In addition to its potential as a lead compound, 2-(2-chloro-4-fluorophenyl)propan-2-ol serves as an important intermediate in synthetic chemistry. Its versatile structure allows for further derivatization into more complex molecules with tailored properties. Researchers have utilized this compound to synthesize analogs with enhanced solubility, improved cell permeability, or modified binding profiles—key factors in drug development.

The broader significance of this compound lies in its alignment with current trends in medicinal chemistry. There is an increasing demand for molecules that exhibit both potency and selectivity while minimizing off-target effects. The unique combination of structural features in 2-(2-chloro-4-fluorophenyl)propan-2-ol, such as the halogenated aromatic core and hydroxyl functionality, positions it as a valuable building block for addressing these challenges.

Future research directions may include exploring its role in modulating signaling pathways relevant to diseases like cancer or neurodegeneration. The ability to fine-tune its properties through structural modifications offers a pathway to develop novel therapeutics with improved efficacy and reduced toxicity. As computational methods continue to evolve, virtual screening approaches will likely accelerate the discovery process by identifying promising derivatives before experimental synthesis.

In conclusion, 51788 82 0 51788 82 0 51788 82 0 51788 82 0 is not just another chemical entity but a testament to how strategic molecular design can unlock new opportunities in drug discovery. Its unique structural attributes make it a compelling candidate for further exploration by academic researchers and pharmaceutical companies alike.

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